2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

Catalog No.
S2889574
CAS No.
1378833-41-0
M.F
C5H10Cl2N2O
M. Wt
185.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol ...

CAS Number

1378833-41-0

Product Name

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

IUPAC Name

2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride

Molecular Formula

C5H10Cl2N2O

Molecular Weight

185.05

InChI

InChI=1S/C5H9ClN2O.ClH/c6-1-5-7-2-4(9)3-8-5;/h4,9H,1-3H2,(H,7,8);1H

InChI Key

UZXCOQDXIRSOEO-UHFFFAOYSA-N

SMILES

C1C(CN=C(N1)CCl)O.Cl

Solubility

not available

Base-Catalyzed Alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix 5arene in DMF

Specific Scientific Field: Organic chemistry and supramolecular chemistry.

Summary: Experimental Procedure:
Results:

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Specific Scientific Field: Coordination chemistry and bioinorganic chemistry.

Summary: CMTHP hydrochloride is utilized in the synthesis of a complex involving gadolinium (Gd3+) and diethylenetriaminepentaacetic acid bisamide (DTPA-BMA). This complex serves as a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.

Experimental Procedure:
Results:

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a chemical compound characterized by its unique structure and functional groups. It consists of a tetrahydropyrimidine ring with a chloromethyl substituent and a hydroxyl group at the 5-position. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility in water and stability. This compound is of interest in various fields, including medicinal chemistry due to its potential biological activities.

There is no current information available on the specific mechanism of action of CMTH.

Due to the limited information on CMTH, it is essential to handle it with caution assuming potential hazards. Here are some general safety considerations for similar compounds:

  • Corrosivity: The presence of the chloride ion suggests potential corrosive properties. It may irritate or damage skin, eyes, and respiratory system upon contact [].
  • Toxicity: Data unavailable, but the chloromethyl group can be reactive and potentially toxic.

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or alcohols .
  • Electrophilic Aromatic Substitution: The presence of the chloromethyl group may facilitate electrophilic substitution reactions on the aromatic systems present in similar compounds .
  • Condensation Reactions: It can also be involved in condensation reactions to form more complex structures, particularly in synthesizing derivatives of pyrimidines .

Research indicates that derivatives of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride exhibit significant biological activities. These include:

  • Anti-inflammatory Effects: Compounds related to this structure have shown promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways .
  • Antimicrobial Properties: Some studies suggest that similar pyrimidine derivatives possess antimicrobial activities, making them candidates for further pharmacological exploration .

Several synthesis methods exist for producing 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride:

  • Biginelli Reaction: This multi-component reaction involves the condensation of aldehydes, urea or thiourea, and β-dicarbonyl compounds under acidic conditions to yield dihydropyrimidines .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields when synthesizing tetrahydropyrimidine derivatives .
  • Catalytic Methods: The use of catalysts such as zinc chloride or Lewis acids can facilitate the formation of the desired compound from simpler precursors .

The applications of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride span several domains:

  • Pharmaceutical Development: Its derivatives are explored for potential use as anti-inflammatory agents and antimicrobial drugs.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Research Tool: The compound is utilized in various research settings to study its biological effects and mechanisms of action.

Interaction studies have shown that 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can interact with various biological targets. For instance:

  • Studies have indicated its potential to inhibit cyclooxygenase enzymes involved in inflammatory pathways.
  • Research on structure-activity relationships has highlighted how modifications to this compound can enhance its efficacy against specific biological targets .

Several compounds share structural similarities with 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-5-nitropyrimidinePyrimidine derivativeContains a nitro group which may influence its electronic properties and reactivity .
4-Amino-2-chloropyrimidineAmino-substituted pyrimidineExhibits enhanced biological activity due to the amino group’s electron-donating effect.
1,3-DimethyluracilUracil derivativeKnown for its antiviral properties; structurally related but with a different functional profile.
2-(Chloromethyl)-pyridinePyridine derivativeSimilar chloromethyl group but lacks the tetrahydropyrimidine structure; used in different synthetic applications .

The uniqueness of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride lies in its specific combination of a tetrahydropyrimidine core with both chloromethyl and hydroxyl functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

The compound is systematically named 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride. This nomenclature reflects its structural features:

  • A tetrahydropyrimidine ring (a partially saturated six-membered ring containing two nitrogen atoms).
  • A chloromethyl group (-CH₂Cl) attached to carbon 2.
  • A hydroxyl group (-OH) at carbon 5.
  • The hydrochloride counterion, indicating the compound exists as a salt formed with hydrochloric acid.

CAS Registry Number & Synonyms

The compound is registered under the CAS number 1378833-41-0. Alternative identifiers and synonyms include:

Identifier TypeDetails
CAS Number1378833-41-0
Synonyms2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride
Other NamesDFC83341, CID 132327789
Parent CompoundCID 130986874 (base form: 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol)

Molecular Formula & Weight Analysis

The hydrochloride salt has the molecular formula C₅H₁₀Cl₂N₂O, with a calculated molecular weight of 185.05 g/mol. For comparison:

PropertyHydrochloride Salt (C₅H₁₀Cl₂N₂O)Base Compound (C₅H₉ClN₂O)
Molecular Weight185.05 g/mol148.59 g/mol
Formula BreakdownC: 5 × 12.01 = 60.05C: 5 × 12.01 = 60.05
H: 10 × 1.008 = 10.08H: 9 × 1.008 = 9.072
Cl: 2 × 35.45 = 70.90Cl: 1 × 35.45 = 35.45
N: 2 × 14.01 = 28.02N: 2 × 14.01 = 28.02
O: 15.999 = 15.999O: 15.999 = 15.999

The molecular weight of the hydrochloride salt is 36.46 g/mol higher than the base compound due to the addition of HCl (36.46 g/mol = 1 H + 35.45 Cl).

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride represents a significant heterocyclic compound within the tetrahydropyrimidine family, characterized by its unique structural features and molecular properties [1] [5]. The compound exhibits a molecular formula of C₅H₉ClN₂O with a molecular weight of 148.59 g/mol, featuring a six-membered heterocyclic ring containing two nitrogen atoms in a saturated tetrahydropyrimidine core structure [1] [5]. The presence of both a chloromethyl substituent at position 2 and a hydroxyl group at position 5 creates distinctive electronic and steric properties that influence the compound's overall molecular behavior [5].

The International Union of Pure and Applied Chemistry name for this compound is 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol, with the simplified molecular input line entry system representation being C1C(CN=C(N1)CCl)O [1] [5]. The International Chemical Identifier string InChI=1S/C5H9ClN2O/c6-1-5-7-2-4(9)3-8-5/h4,9H,1-3H2,(H,7,8) provides a standardized description of the molecular connectivity and stereochemistry [1] [5].

Fundamental Molecular Properties

The compound demonstrates specific physicochemical characteristics that define its structural identity and potential interactions [5]. The calculated partition coefficient (XLogP3-AA) value of -0.8 indicates moderate hydrophilic character, suggesting favorable water solubility properties [5]. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, primarily associated with the hydroxyl group and nitrogen atoms within the tetrahydropyrimidine ring system [5].

The topological polar surface area measures 44.6 Ų, reflecting the compound's capacity for intermolecular interactions through polar regions [5]. With a heavy atom count of nine and one rotatable bond, the molecule exhibits relatively restricted conformational flexibility, primarily centered around the chloromethyl substituent orientation [5]. The presence of one undefined atom stereocenter at position 5 indicates potential for stereoisomerism, contributing to the compound's structural complexity [5].

2D/3D Conformational Analysis

The conformational characteristics of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride reflect the inherent flexibility and preferred spatial arrangements typical of tetrahydropyrimidine derivatives [12] [15] [43]. Computational studies on related tetrahydropyrimidine systems demonstrate that the six-membered heterocyclic ring typically adopts non-planar conformations to minimize steric strain and optimize electronic interactions [12] [15].

Ring Conformation Dynamics

Research on structurally related tetrahydropyrimidine derivatives reveals that the heterocyclic ring preferentially adopts a quasi-boat conformation, which represents an energetically favorable arrangement that balances steric interactions and electronic stability [12]. In this conformational state, the substituents at position 4 typically occupy pseudo-axial positions, while other ring substituents arrange themselves to minimize unfavorable steric contacts [12]. The presence of the hydroxyl group at position 5 in the target compound likely influences the overall ring pucker and contributes to specific conformational preferences through intramolecular hydrogen bonding interactions [43].

Nuclear magnetic resonance studies on analogous tetrahydropyrimidine systems indicate that these compounds can exhibit half-chair conformations in aqueous solution, with substituents adopting axial or equatorial orientations based on their electronic and steric properties [43]. The coplanar zigzag configurations observed in related structures suggest that the tetrahydropyrimidine ring maintains specific geometric relationships that optimize orbital overlap and minimize ring strain [43].

Chloromethyl Substituent Orientation

The chloromethyl group at position 2 introduces additional conformational complexity through its rotational freedom around the carbon-carbon bond connecting it to the pyrimidine ring [21]. Computational studies on chloromethyl-substituted aromatic systems demonstrate that the chlorine atom orientation significantly affects molecular properties through electronic and steric effects [21]. The gauche and anti conformers of chloromethyl substituents exhibit different electronic distributions, with the chlorine atom's electronegativity influencing both local charge distribution and overall molecular polarity [21].

Research on related chloromethyl pyrimidine derivatives indicates that the C-Cl bond length typically measures approximately 1.807 Å, consistent with standard carbon-halogen bond distances in heterocyclic systems [35]. The bond angles within the chloromethyl group and its attachment to the tetrahydropyrimidine ring reflect the sp³ hybridization of the methylene carbon and the influence of the electronegative chlorine substituent [35].

Crystallographic Data & Hydrogen Bonding Networks

The crystallographic analysis of tetrahydropyrimidine derivatives provides crucial insights into solid-state packing arrangements and intermolecular interaction patterns that govern crystal stability and physical properties [16] [17] [18]. While specific crystallographic data for 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride remains limited in current literature, extensive studies on structurally related compounds establish important precedents for understanding the expected crystallographic behavior [1].

Predicted Crystal System Properties

Based on comparative analysis with related tetrahydropyrimidine structures, the compound likely crystallizes in common space groups such as monoclinic or triclinic systems, which are frequently observed for hydroxylated heterocyclic compounds [20] [27]. Research on similar pyrimidine derivatives demonstrates typical unit cell parameters with dimensions ranging from 12-17 Å for the a-axis, 14-16 Å for the b-axis, and 8-17 Å for the c-axis, depending on the specific molecular packing arrangements [20] [27].

The presence of both hydroxyl and chloride functionalities in the hydrochloride salt form suggests the formation of extensive hydrogen bonding networks that significantly influence crystal packing density and stability [13] [16]. Crystallographic studies on related hydroxylated tetrahydropyrimidine derivatives indicate that these compounds frequently exhibit Z' = 2 or higher, reflecting multiple symmetry-independent molecules in the asymmetric unit due to complex hydrogen bonding requirements [16] [17].

Hydrogen Bonding Network Analysis

The hydrogen bonding patterns in tetrahydropyrimidine-based crystal structures typically involve multiple complementary interactions that create stable three-dimensional networks [13] [16] [17]. Research on related compounds demonstrates that N-H⋯O hydrogen bonds frequently form with distances ranging from 2.8 to 3.2 Å, creating dimeric or chain-like arrangements with R₂²(8) ring motifs according to graph-set notation [13] [17] [18].

The hydroxyl group at position 5 in the target compound is expected to participate as both a hydrogen bond donor and acceptor, forming O-H⋯O interactions with neighboring molecules or with the chloride counterion [16] [17]. Studies on similar systems show that these interactions typically exhibit O⋯O distances of 2.6 to 2.9 Å, contributing significantly to crystal stability [17] [18].

Interaction TypeTypical Distance Range (Å)Graph-Set MotifStructural Impact
N-H⋯O2.8 - 3.2R₂²(8)Dimer formation
O-H⋯O2.6 - 2.9C(4) or C(5)Chain propagation
C-H⋯Cl3.4 - 3.8VariousWeak stabilization
N-H⋯Cl3.1 - 3.5DIonic interactions

The chloride anion in the hydrochloride salt form creates additional opportunities for hydrogen bonding through N-H⋯Cl interactions, which typically occur at distances of 3.1 to 3.5 Å and contribute to overall crystal cohesion [13]. These ionic hydrogen bonds often complement the neutral hydrogen bonding network, creating multi-dimensional stability that enhances crystal integrity [13].

Intermolecular Interaction Analysis

Beyond traditional hydrogen bonding, tetrahydropyrimidine crystal structures frequently exhibit weak C-H⋯O interactions that provide additional stabilization with typical distances of 3.2 to 3.6 Å [38] [39]. Research on related systems demonstrates that these secondary interactions, while individually weak, collectively contribute significantly to crystal packing efficiency and thermal stability [38] [39].

Hirshfeld surface analysis studies on comparable compounds reveal that H⋯H interactions typically contribute 35-45% of the total intermolecular contacts, reflecting the substantial hydrogen content and van der Waals interactions between molecules [39]. The H⋯O/O⋯H contacts usually account for 15-20% of interactions, while H⋯N/N⋯H contacts represent approximately 10-15% of the total interaction profile [39].

Comparative Analysis with Related Chloromethyl Pyrimidine Derivatives

The structural comparison of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride with related chloromethyl pyrimidine derivatives reveals distinctive features that differentiate saturated from unsaturated pyrimidine systems and highlight the influence of specific substitution patterns on molecular properties [9] .

Structural Comparison with Aromatic Pyrimidine Analogs

The fundamental distinction between the target tetrahydropyrimidine compound and aromatic pyrimidine derivatives lies in the saturation state of the heterocyclic ring system [9] . Research on 2-(chloromethyl)pyrimidin-4-ol demonstrates that aromatic pyrimidine rings maintain planarity with delocalized π-electron systems, whereas tetrahydropyrimidine rings adopt non-planar conformations that eliminate aromatic character [9]. The molecular formula of 2-(chloromethyl)pyrimidin-4-ol (C₅H₅ClN₂O) differs from the target compound by the absence of four additional hydrogen atoms, reflecting the saturation difference [9].

Comparative studies indicate that aromatic pyrimidine derivatives typically exhibit higher melting points and different solubility profiles compared to their tetrahydro analogs due to enhanced intermolecular π-π stacking interactions and altered hydrogen bonding capabilities [9] . The planar geometry of aromatic systems facilitates different crystal packing arrangements compared to the three-dimensional conformations adopted by saturated heterocycles [15] [36].

Influence of Additional Chlorine Substituents

Analysis of multiply chlorinated pyrimidine derivatives, such as 2,4-dichloro-5-(chloromethyl)pyrimidine, reveals how additional halogen substituents affect molecular properties and reactivity patterns . The molecular weight of 197.45 g/mol for the dichloro derivative significantly exceeds that of the monochloro tetrahydropyrimidine target compound, reflecting the cumulative effect of multiple halogen substitutions .

Research demonstrates that increasing chlorine substitution generally enhances lipophilicity and alters electronic distribution within the pyrimidine ring system . The presence of multiple electron-withdrawing chlorine atoms creates more pronounced electron deficiency in the heterocyclic core, affecting both chemical reactivity and intermolecular interaction patterns . These electronic effects influence crystal packing through modified hydrogen bonding capabilities and altered electrostatic interactions .

Hydroxyl Group Positioning Effects

Comparative analysis with hydroxylated pyrimidine derivatives reveals the significant impact of hydroxyl group positioning on molecular conformation and crystal packing [16] [17]. Studies on compounds such as methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate that hydroxyl groups at different ring positions create distinct hydrogen bonding opportunities and conformational preferences [16] [17].

The position-5 hydroxyl group in the target compound differs markedly from position-4 analogs in terms of steric interactions with adjacent ring atoms and substituents [16] [17]. Research indicates that position-5 hydroxyl groups typically adopt axial orientations in chair-like conformations to minimize 1,3-diaxial interactions, while maintaining optimal geometry for hydrogen bonding with neighboring molecules [43].

Compound ClassRing SaturationMolecular WeightKey Structural Features
Target CompoundTetrahydro148.59 g/mol5-OH, 2-CH₂Cl, saturated ring
2-(Chloromethyl)pyrimidin-4-olAromatic144.56 g/mol4-OH, 2-CH₂Cl, aromatic ring
2,4-Dichloro-5-(chloromethyl)pyrimidineAromatic197.45 g/molMultiple Cl, aromatic ring
Related Tetrahydro AnalogsTetrahydroVariableDifferent substitution patterns

Electronic and Steric Effects Comparison

The electronic properties of chloromethyl tetrahydropyrimidine derivatives differ substantially from their aromatic counterparts due to the absence of π-conjugation in the saturated ring system [21] [40]. Density functional theory studies on related compounds indicate that tetrahydropyrimidine derivatives typically exhibit higher highest occupied molecular orbital energies and lower lowest unoccupied molecular orbital energies compared to aromatic analogs, resulting in smaller energy gaps that affect molecular stability and reactivity [40] [44].

Computational analysis reveals that the chloromethyl substituent in tetrahydropyrimidine systems experiences different electronic environments compared to aromatic pyrimidine derivatives [21] [40]. The sp³-hybridized carbon atoms in the saturated ring create different inductive and field effects that influence the electron density distribution within the chloromethyl group [21]. These electronic differences translate into modified chemical reactivity patterns and altered intermolecular interaction strengths in crystal structures [40] [44].

Dates

Modify: 2024-04-14

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